Lecanoric acid

Catalog No.
S532699
CAS No.
480-56-8
M.F
C16H14O7
M. Wt
318.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lecanoric acid

CAS Number

480-56-8

Product Name

Lecanoric acid

IUPAC Name

4-(2,4-dihydroxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoic acid

Molecular Formula

C16H14O7

Molecular Weight

318.28 g/mol

InChI

InChI=1S/C16H14O7/c1-7-3-9(17)5-11(18)14(7)16(22)23-10-4-8(2)13(15(20)21)12(19)6-10/h3-6,17-19H,1-2H3,(H,20,21)

InChI Key

HEMSJKZDHNSSEW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

lecanoric acid, lecanoric acid, monopotassium salt

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)O)O)O)O

Description

The exact mass of the compound Lecanoric acid is 318.074 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 249981. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Supplementary Records. It belongs to the ontological category of benzoate ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Aromatic polyketides [PK13] -> Depsides and depsidones [PK1308]. However, this does not mean our product can be used or applied in the same or a similar way.

Antimicrobial Activity:

Lecanoric acid exhibits promising antimicrobial properties against various bacteria and fungi. Studies have shown its effectiveness against foodborne pathogens like Staphylococcus aureus and Escherichia coli []. Research also suggests its potential against Candida albicans, a fungus commonly associated with fungal infections [].

Antioxidant Properties:

Lecanoric acid demonstrates significant antioxidant activity. It acts as a free radical scavenger, helping protect cells from oxidative damage linked to various chronic diseases. Studies have found it to be effective in reducing oxidative stress in liver cells [].

Anti-inflammatory Potential:

Scientific research suggests that Lecanoric acid might possess anti-inflammatory properties. Studies have observed its ability to suppress the production of inflammatory mediators, offering potential benefits in managing inflammatory conditions [].

Other Areas of Exploration:

Lecanoric acid is being investigated for its potential applications in other scientific fields. These include:

  • Anti-cancer effects: Some studies suggest lecanoric acid might have anti-cancer properties, but more research is needed to confirm its efficacy [].
  • Neuroprotective effects: Early research suggests a possible neuroprotective role of lecanoric acid, but further investigation is necessary [].

Lecanoric acid is a secondary metabolite predominantly produced by various species of lichen, particularly those belonging to the genera Lecanora, Usnea, and Parmotrema. It is classified as a polyphenol and a didepside, characterized by its unique chemical structure, which includes a combination of aromatic and aliphatic components. The molecular formula of lecanoric acid is C₁₆H₁₄O₇, and it exhibits significant antioxidant properties, making it a subject of interest in both biological and pharmaceutical research .

That highlight its functional groups. Notably, it can undergo hydrolysis to yield o-orsellinic acid when treated with acids like sulfuric acid. This reaction illustrates its potential as a precursor for synthesizing other compounds . Additionally, lecanoric acid can react with various nucleophiles due to the presence of carbonyl groups in its structure, allowing for further derivatization and functionalization in synthetic organic chemistry.

Lecanoric acid has been shown to possess multiple biological activities, including:

  • Antioxidant Activity: It effectively scavenges free radicals and inhibits lipid peroxidation, contributing to cellular protection against oxidative stress .
  • Anticancer Properties: Recent studies indicate that lecanoric acid can induce cell cycle arrest in the M phase of colon cancer cells, suggesting its potential as an anticancer agent .
  • Immunomodulation: It has been reported to modulate immune responses, potentially enhancing or suppressing immune functions depending on the context .

Lecanoric acid can be isolated from lichen extracts through various methods:

  • Solvent Extraction: Commonly performed using organic solvents such as methanol or acetone. This method allows for the extraction of lecanoric acid along with other lichen metabolites.
  • Chemical Synthesis: Although primarily derived from natural sources, synthetic approaches have been developed to create lecanoric acid analogs for research purposes. These methods often involve multi-step organic synthesis techniques that manipulate the core structure of related compounds.

Lecanoric acid finds applications in several fields:

  • Pharmaceuticals: Due to its antioxidant and anticancer properties, it is being explored for use in drug development aimed at treating oxidative stress-related diseases and cancer .
  • Cosmetics: Its antioxidant capabilities make it a candidate for incorporation into skincare products aimed at reducing oxidative damage to skin cells.
  • Food Industry: As a natural preservative, lecanoric acid can be utilized for its ability to inhibit lipid oxidation in food products.

Lecanoric acid shares structural and functional similarities with several other compounds derived from lichens. Here are some notable comparisons:

Compound NameStructural FeaturesBiological ActivityUniqueness of Lecanoric Acid
Usnic AcidContains a dibenzofuran structureAntimicrobial and anti-inflammatoryStronger antioxidant properties
AtranorinA depside similar to lecanoric acidAntioxidant and antimicrobialMore potent in certain cancer models
ParietinA xanthone derivativeAntioxidant and anti-cancerUnique didepside configuration
5-Chlorolecanoric AcidChlorinated derivativeAntimicrobialDistinct halogen substitution

Lecanoric acid's unique didepside structure contributes to its specific biological activities, particularly its strong antioxidant capacity compared to its analogs. This uniqueness positions it as a valuable compound for further research and application in health-related fields.

The biosynthesis of lecanoric acid is mediated by a non-reducing polyketide synthase (PKS) gene designated PFUR1702294, which was identified and functionally characterized from the lichen *Pseudevernia furfuracea* [1] [2]. This PKS belongs to the iterative type I polyketide synthases that are characteristic of fungal secondary metabolite production [1].
The PFUR17
02294 gene encodes a multidomain enzyme complex containing several essential catalytic domains that work in concert to synthesize lecanoric acid. The domain organization includes ketosynthase (KS), acyltransferase (AT), acyl carrier protein (ACP), product template (PT), and thioesterase (TE) domains [1] [3]. Each domain performs a specific function in the biosynthetic process:

The ketosynthase domain catalyzes the decarboxylative Claisen condensation reactions that extend the polyketide chain using acetyl-CoA as a starter unit and malonyl-CoA as building blocks [1]. The acyltransferase domain is responsible for selecting and transferring the appropriate acyl building blocks from coenzyme A thioesters to the acyl carrier protein [1]. The acyl carrier protein domain serves as the flexible tethering point that shuttles intermediates between the various catalytic domains via its phosphopantetheinyl arm [1].

A critical aspect of lecanoric acid biosynthesis is the unique mechanism by which a single PKS synthesizes two phenolic rings and joins them via an ester linkage to form the depside product [1] [2]. This differs from typical polyketide biosynthesis where individual monomeric products are released. The product template domain directs the regioselective cyclization of the polyketide intermediate to form orsellinic acid through C2-C7 cyclization [1] [3].

The thioesterase domain plays a dual role in lecanoric acid formation. In addition to its typical function of releasing the final product through hydrolysis, it also catalyzes the formation of the depside bond between two orsellinic acid molecules [4] [5]. Recent studies have revealed that the thioesterase domain works in collaboration with the starter acyltransferase (SAT) domain to achieve efficient depside bond formation [4] [5].

DomainFunctionRole in Lecanoric Acid BiosynthesisKey Residues
KS (Ketosynthase)Catalyzes decarboxylative Claisen condensationChain extension reactionsActive site cysteine
AT (Acyltransferase)Selects and transfers acyl building blocksMalonyl-CoA incorporationSerine-containing active site
ACP (Acyl Carrier Protein)Carries polyketide intermediatesIntermediate shuttlingPhosphopantetheinyl arm
PT (Product Template)Directs cyclization and aromatizationOrsellinic acid cyclizationCavity-lining residues
TE (Thioesterase)Releases final product via hydrolysis or esterificationDepside bond formation and releaseAsp-His-Ser catalytic triad
SAT (Starter Acyl Transferase)Provides starter units and catalyzes depside formationDepside bond formationCysteine/Serine residues

The phylogenetic analysis of PFUR17_02294 reveals that it clusters with other orsellinic acid derivative synthases, forming a distinct subclade within fungal non-reducing polyketide synthases [6] [3]. This evolutionary relationship suggests that depside-forming PKSs share common structural and functional characteristics that enable their unique biosynthetic capabilities.

Heterologous Expression in Engineered Yeast Systems

The functional characterization of the PFUR17_02294 gene was achieved through heterologous expression in engineered Saccharomyces cerevisiae strains, representing a significant breakthrough in lichen metabolite biosynthesis research [1] [2]. This approach overcame the traditional challenges associated with studying lichen secondary metabolism, including the lack of established gene knockout systems and the difficulty of maintaining lichen cultures [1].

The heterologous expression system involved the reconstitution of the synthetic lichen PKS gene in engineered yeast strains specifically designed for polyketide production [1] [7]. The engineered S. cerevisiae strains were modified to provide the necessary cofactors and precursors required for polyketide biosynthesis, including adequate supplies of acetyl-CoA and malonyl-CoA [1].

In small-scale yeast cultures, the engineered strains produced lecanoric acid at titers of approximately 360 mg/L, with 80% of the product found in the cell-free medium [1] [2]. This production level represents a significant achievement for heterologous expression of lichen metabolites and demonstrates the potential for biotechnological applications [1].

Production ParameterValueNotes
Lecanoric acid titer360 mg/LPeak production after 7 days
Product localization80% extracellularSecreted into medium
Culture conditions2% glucose, rich mediumSmall-scale batch cultures
Fermentation time7 daysOptimal production period

The success of the heterologous expression system was verified through multiple analytical techniques, including high-performance liquid chromatography (HPLC), UV spectroscopy, and mass spectrometry [1]. The retention time and UV spectrum of the heterologously produced compound matched those of authentic lecanoric acid standards, confirming the identity of the product [1].

Time-course experiments revealed that lecanoric acid production reached peak levels after seven days of incubation, after which the titers began to decline [1]. This decline was accompanied by the appearance of orsellinic acid, which was identified as the hydrolysis product of lecanoric acid [1]. The orsellinic acid peak reached concentrations of 644 mg/L, indicating that the depside bond in lecanoric acid is susceptible to hydrolysis under the culture conditions [1].

The heterologous expression system also provided insights into the biosynthetic mechanism of lecanoric acid. The detection of orsellinic acid as both an intermediate and degradation product confirmed that lecanoric acid is indeed formed through the dimerization of orsellinic acid units [1]. This finding supports the proposed biosynthetic pathway and validates the functional annotation of the PFUR17_02294 gene [1].

Comparative Biosynthesis With Related Depsides

The biosynthesis of lecanoric acid can be compared with other related depsides to understand the evolutionary relationships and mechanistic similarities among these compounds [8] [9]. Depsides represent a diverse group of polyketides consisting of two or more ester-linked hydroxybenzoic acid moieties that are predominantly found in lichens [8] [10].

The comparative analysis reveals that lecanoric acid shares structural and biosynthetic features with other orsellinic acid-derived depsides, including atranorin, olivetoric acid, and related compounds [8] [9]. All these compounds are synthesized through similar polyketide pathways involving non-reducing PKSs, but they differ in their specific ring substitutions and modifications [8].

CompoundStructure TypeRing SubstitutionPKS SourceBiosynthetic Origin
Lecanoric acidDidepsideMethyl groups on both ringsPFUR17_02294 (P. furfuracea)Two orsellinic acid units
AtranorinDidepsideAldehyde and chlorine substitutionPKS genes in lichensOrsellinic acid derivatives
Olivetoric acidDidepsideC5 and C7 side chainsSimilar to PFUR17_02294Different orsellinic acid derivatives
Orsellinic acidMonomerSingle methyl groupMultiple PKS sourcesAcetyl-CoA + 3 malonyl-CoA
Physodic acidDepsidoneEther bridge formationP450-modified depsideDepside oxidation

An interesting finding from comparative studies is that the same PKS gene (PFUR17_02294) identified as the lecanoric acid synthase was reported to be involved in olivetoric acid biosynthesis in Pseudevernia furfuracea [8] [11]. However, when expressed heterologously in yeast, this PKS produces lecanoric acid rather than olivetoric acid [8] [11]. This discrepancy highlights the importance of fatty acid synthases (FAS) in providing appropriate starter units for depside biosynthesis [8].

The difference between lecanoric acid and olivetoric acid production appears to be related to the availability of specific acyl chain starters [8] [11]. Lecanoric acid has methyl groups on both rings, while olivetoric acid has longer side chains (C5 and C7) [8] [11]. In the native lichen, specific fatty acid synthases likely provide the appropriate acyl chain starters that determine the final product profile [8].

The biosynthesis of related depsidones, such as physodic acid, involves additional enzymatic steps beyond depside formation [8] [12]. Depsidones are believed to be derived from depsides through oxidative coupling reactions catalyzed by cytochrome P450 enzymes [8] [12]. This transformation involves the formation of an additional ether bridge between the two aromatic rings, creating the characteristic depsidone structure [8].

The evolutionary relationships among depside-synthesizing PKSs suggest that these enzymes share common ancestry but have diverged to produce structurally distinct compounds [6] [8]. Phylogenetic analysis indicates that PKSs involved in depside biosynthesis form distinct clades within the broader family of fungal non-reducing polyketide synthases [6] [8].

The mechanism of depside bond formation appears to be conserved across different PKS systems, with the thioesterase domain playing a central role in this process [4] [5]. Recent studies have shown that the thioesterase domain of the lecanoric acid synthase Preu6 from Preussia isomera must collaborate with the starter acyltransferase domain to achieve efficient depside formation [4] [5]. This finding suggests that similar domain-domain interactions may be important for other depside-forming PKSs [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

318.07395278 g/mol

Monoisotopic Mass

318.07395278 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D0M65TKS0F

Other CAS

480-56-8

Wikipedia

Lecanoric_acid

Use Classification

Polyketides [PK] -> Aromatic polyketides [PK13] -> Depsides and depsidones [PK1308]

Dates

Last modified: 08-15-2023
1: Nakashima K, Tanabe H, Fujii-Kuriyama Y, Hayashi H, Inoue M. Atranorin and lecanoric acid antagonize TCDD-induced xenobiotic response element-driven activity, but not xenobiotic response element-independent activity. J Nat Med. 2016 Jul;70(3):476-82. doi: 10.1007/s11418-016-0983-3. Epub 2016 Mar 15. PubMed PMID: 26979434.
2: Umezawa K, Muramatsu S, Ishizuka M, Sawa T, Takeuchi T, Matsushima T. Inhibition of histidine decarboxylase and tumour promoter-induced arachidonic acid release by lecanoric acid analogues. Biochem Biophys Res Commun. 1983 Feb 10;110(3):733-9. PubMed PMID: 6404261.
3: Bogo D, de Matos MF, Honda NK, Pontes EC, Oguma PM, da Santos EC, de Carvalho JE, Nomizo A. In vitro antitumour activity of orsellinates. Z Naturforsch C. 2010 Jan-Feb;65(1-2):43-8. PubMed PMID: 20355320.
4: Ozgencli I, Budak H, Ciftci M, Anar M. Lichen acids may be used as a potential drug for cancer therapy; by inhibiting mitochondrial thioredoxin reductase purified from rat lung. Anticancer Agents Med Chem. 2016 May 3. [Epub ahead of print] PubMed PMID: 27141875.
5: Ristić S, Ranković B, Kosanić M, Stanojković T, Stamenković S, Vasiljević P, Manojlović I, Manojlović N. Phytochemical study and antioxidant, antimicrobial and anticancer activities of Melanelia subaurifera and Melanelia fuliginosa lichens. J Food Sci Technol. 2016 Jun;53(6):2804-16. doi: 10.1007/s13197-016-2255-3. Epub 2016 Jun 22. PubMed PMID: 27478237; PubMed Central PMCID: PMC4951434.
6: de Pedro N, Cantizani J, Ortiz-López FJ, González-Menéndez V, Cautain B, Rodríguez L, Bills GF, Reyes F, Genilloud O, Vicente F. Protective effects of isolecanoric acid on neurodegenerative in vitro models. Neuropharmacology. 2016 Feb;101:538-48. doi: 10.1016/j.neuropharm.2015.09.029. Epub 2015 Oct 9. PubMed PMID: 26455662.
7: Gaikwad S, Verma N, Sharma BO, Behera BC. Growth promoting effects of some lichen metabolites on probiotic bacteria. J Food Sci Technol. 2014 Oct;51(10):2624-31. doi: 10.1007/s13197-012-0785-x. Epub 2012 Aug 2. PubMed PMID: 25328204; PubMed Central PMCID: PMC4190253.
8: Umezawa K, Matsushima T, Sawa T, Takeuchi T, Hirono I. Inhibition of tumor promotion by a lecanoric acid analogue. Experientia. 1984 Jan 15;40(1):100-1. PubMed PMID: 6420182.
9: Huneck S, Follmann G. [On the occurrence of erythrine and lecanoric acid in some Dinaria species. 51. On the lichen contents]. Pharmazie. 1968 Mar;23(3):156-7. German. PubMed PMID: 5682056.
10: Thadhani VM, Choudhary MI, Ali S, Omar I, Siddique H, Karunaratne V. Antioxidant activity of some lichen metabolites. Nat Prod Res. 2011 Nov;25(19):1827-37. doi: 10.1080/14786419.2010.529546. Epub 2011 Jun 30. PubMed PMID: 22136374.
11: Yamazaki M, Matsuo M, Shibata S. Biosynthesis of lichen depsides, lecanoric acid and atranorin. Chem Pharm Bull (Tokyo). 1965 Aug;13(8):1015-7. PubMed PMID: 5867825.
12: Umezawa H, Shibamoto N, Naganawa H, Ayukawa S, Matsuzaki M, Takeuchi T, Kono K, Sakamoto T. Isolation of lecanoric acid, an inhibitor of histidine decarboxylase from a fungus. J Antibiot (Tokyo). 1974 Aug;27(8):587-96. PubMed PMID: 4436144.
13: Zhang HJ, Zhu DQ, Sun LY, Ge ZH, Xu JJ, Feng SC. [Study on the chemical constituents of two lichen plants from Meng Mountain]. Zhong Yao Cai. 2013 Sep;36(9):1454-6. Chinese. PubMed PMID: 24620693.
14: Ivanova V, Backor M, Dahse HM, Graefe U. Molecular structural studies of lichen substances with antimicrobial, antiproliferative, and cytotoxic effects from Parmelia subrudecta. Prep Biochem Biotechnol. 2010;40(4):377-88. doi: 10.1080/10826068.2010.525432. PubMed PMID: 21108141.
15: Schroeckh V, Scherlach K, Nützmann HW, Shelest E, Schmidt-Heck W, Schuemann J, Martin K, Hertweck C, Brakhage AA. Intimate bacterial-fungal interaction triggers biosynthesis of archetypal polyketides in Aspergillus nidulans. Proc Natl Acad Sci U S A. 2009 Aug 25;106(34):14558-63. doi: 10.1073/pnas.0901870106. Epub 2009 Aug 6. PubMed PMID: 19666480; PubMed Central PMCID: PMC2732885.
16: Qiu C, Ding Y. [Studies on chemical constituents of Umbilicaria esculenta (Miyoshi) minks]. Zhongguo Zhong Yao Za Zhi. 2001 Sep;26(9):608-10. Chinese. PubMed PMID: 12776427.
17: Rama Krishna B, Ramakrishna S, Rajendra S, Madhusudana K, Mallavadhani UV. Synthesis of some novel orsellinates and lecanoric acid related depsides as α-glucosidase inhibitors. J Asian Nat Prod Res. 2018 Jul 3:1-15. doi: 10.1080/10286020.2018.1490274. [Epub ahead of print] PubMed PMID: 29968482.
18: Parrot D, Peresse T, Hitti E, Carrie D, Grube M, Tomasi S. Qualitative and spatial metabolite profiling of lichens by a LC-MS approach combined with optimised extraction. Phytochem Anal. 2015 Jan-Feb;26(1):23-33. doi: 10.1002/pca.2532. Epub 2014 Aug 6. PubMed PMID: 25130294.
19: Seo C, Choi YH, Ahn JS, Yim JH, Lee HK, Oh H. PTP1B inhibitory effects of tridepside and related metabolites isolated from the Antarctic lichen Umbilicaria antarctica. J Enzyme Inhib Med Chem. 2009 Oct;24(5):1133-7. doi: 10.1080/14756360802667811. PubMed PMID: 19619069.
20: Jayaprakasha GK, Rao LJ. Phenolic constituents from the lichen Parmotrema stuppeum (Nyl.) Hale and their antioxidant activity. Z Naturforsch C. 2000 Nov-Dec;55(11-12):1018-22. PubMed PMID: 11204179.

Explore Compound Types